Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a triazine ring, with additional functional groups such as an ethyl ester, a chlorine atom, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with a pyrrole derivative, which undergoes a series of reactions including halogenation, esterification, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency . Additionally, the use of transition metal catalysts can facilitate the formation of the pyrrolo[2,1-F][1,2,4]triazine core .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for base-catalyzed substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and solvents like dioxane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,1-F][1,2,4]triazine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to form stable interactions with the enzyme, making it an effective inhibitor .
Comparison with Similar Compounds
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: This compound differs by having a methyl group instead of a methoxy group, which can affect its reactivity and applications.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxamide: This compound has an additional amide group, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10ClN3O3 |
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Molecular Weight |
255.66 g/mol |
IUPAC Name |
ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 |
InChI Key |
ICUJEERHNNTKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl |
Origin of Product |
United States |
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